molecular formula C20H23NO5 B13850874 8Beta-Hydroxy Naltrexone

8Beta-Hydroxy Naltrexone

Cat. No.: B13850874
M. Wt: 357.4 g/mol
InChI Key: GEJUGVQZUBDPAB-KRUJCJHPSA-N
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Description

8Beta-Hydroxy Naltrexone is a derivative of naltrexone, an opioid antagonist widely used in the treatment of opioid and alcohol dependence. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8Beta-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method includes the use of catalytic enantioselective Sharpless dihydroxylation to introduce the hydroxyl group at the beta position. This process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by oxidative cleavage to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8Beta-Hydroxy Naltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique chemical and biological properties .

Mechanism of Action

8Beta-Hydroxy Naltrexone exerts its effects primarily through competitive antagonism at the mu, kappa, and delta opioid receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing the euphoric and reinforcing effects associated with opioid use. This mechanism is similar to that of naltrexone, but the presence of the hydroxyl group may confer additional pharmacological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1

InChI Key

GEJUGVQZUBDPAB-KRUJCJHPSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

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